molecular formula C15H12N2O2 B1619589 N-(3-cyanophenyl)-4-methoxybenzamide CAS No. 316150-86-4

N-(3-cyanophenyl)-4-methoxybenzamide

Cat. No.: B1619589
CAS No.: 316150-86-4
M. Wt: 252.27 g/mol
InChI Key: HXDBEVLWHUIGRV-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-4-methoxybenzamide is a substituted benzamide featuring a 4-methoxybenzoyl group linked to a 3-cyanophenylamine moiety. The methoxy group at the para position of the benzamide ring contributes to electron-donating effects, while the cyano group (-CN) at the meta position of the phenyl ring introduces strong electron-withdrawing properties.

Properties

CAS No.

316150-86-4

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

N-(3-cyanophenyl)-4-methoxybenzamide

InChI

InChI=1S/C15H12N2O2/c1-19-14-7-5-12(6-8-14)15(18)17-13-4-2-3-11(9-13)10-16/h2-9H,1H3,(H,17,18)

InChI Key

HXDBEVLWHUIGRV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Stability and Reactivity

Hydrolytic Stability
  • N-(6-Aminohexyl)-4-methoxybenzamide (): In conjugates with oligonucleotides, the phosphoramide bond showed pH-dependent stability. At pH 4.5, 80% cleavage occurred within 24 hours, indicating sensitivity to acidic conditions. The aminohexyl group likely increases hydrophilicity, accelerating hydrolysis.
  • Implication for Target Compound: The 3-cyanophenyl group, being more hydrophobic and electron-deficient, may enhance stability in acidic environments compared to aminohexyl substituents.
Crystallinity and Structural Parameters
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) () : Crystallographic analysis revealed two molecules per asymmetric unit, with nitro and bromo groups influencing packing via halogen bonding.
  • 3-Acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide () : X-ray studies highlighted intramolecular hydrogen bonds between acetoxy and methoxy groups, stabilizing the crystal lattice.
EGFR Tyrosine Kinase Docking
  • Compound 7j (Quinazolinone derivative, ): Achieved a docking score of −9.65 kcal/mol with EGFR TKD (PDB:1M17), attributed to hydrogen bonding with Met793 and hydrophobic interactions.
  • Compound 7h (Thiophene derivative, ) : Score of −9.31 kcal/mol, with weaker π-π stacking due to thiophene’s smaller aromatic system.
Antioxidant Activity
  • 3-Acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide () : Demonstrated moderate antioxidant activity via DPPH assays (IC₅₀ = 58 µM), attributed to radical scavenging by the acetoxy group.
Metal Complexation
  • N-(3-Acetylphenylcarbamothioyl)-4-methoxybenzamide () : Formed stable complexes with Mn(II), Co(II), and Cd(II), leveraging the thioamide group’s chelating ability.
  • Target Compound: The absence of thioamide or aminohexyl groups likely limits metal coordination, directing its utility toward organic synthesis rather than coordination chemistry.
Fluorination and Halogenation
  • N-(3-Iodo-1-isopropoxypropyl)-4-methoxybenzamide () : Iodine’s polarizability facilitated electrophilic substitutions, yielding 84% product under mild conditions.
  • Target Compound: The cyano group’s electron-withdrawing nature may deactivate the aromatic ring, reducing susceptibility to electrophilic attack compared to halogenated analogues.

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Substituent Molecular Weight Key Property Reference
N-(3-Cyanophenyl)-4-methoxybenzamide 3-CN, 4-OCH₃ 266.27 g/mol High hydrophobicity -
N-(6-Aminohexyl)-4-methoxybenzamide 6-NH₂(CH₂)₆, 4-OCH₃ 292.36 g/mol pH-sensitive hydrolysis
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, 2-NO₂ 321.12 g/mol Halogen bonding in crystals
N-(tert-butyl)-4-methoxybenzamide tert-butyl, 4-OCH₃ 207.27 g/mol High steric hindrance

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